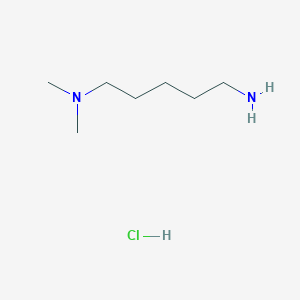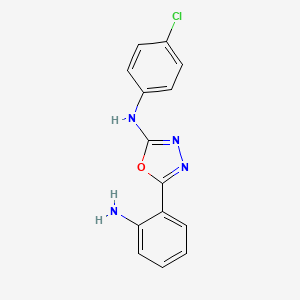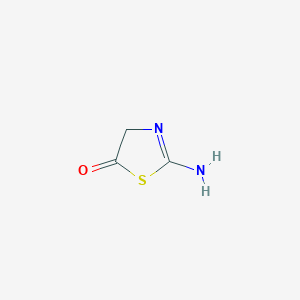
5-(Dimethylamino)amylamine HCl
Vue d'ensemble
Description
5-(Dimethylamino)amylamine HCl, also known as DMAA, is a synthetic compound. It has the empirical formula C7H18N2 and a molecular weight of 130.23 . It is used as a scrubbing solvent for the removal of acid gases from fuel gases and synthesis gas .
Molecular Structure Analysis
The molecular structure of 5-(Dimethylamino)amylamine consists of a pentane chain with a dimethylamino group attached to one end . The SMILES string representation is CN©CCCCCN .Physical and Chemical Properties Analysis
5-(Dimethylamino)amylamine is a solid at room temperature . It has a molecular weight of 130.23 and its InChI key is ZQEQANWXEQSAGL-UHFFFAOYSA-N .Applications De Recherche Scientifique
Organometallic Chemistry : 5-(Dimethylamino)amylamine HCl serves as an (N, O)-chelating monoanionic ligand in the formation of Cp*IrCl complexes with N,N-Dimethylamino acids. These complexes exhibit high diastereoselectivity, and their structure and behavior have been extensively studied (Grotjahn, Joubran, & Hubbard, 1996).
Medicinal Chemistry : Research on N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives, which are structurally similar to this compound, showed that 5-substituted compounds have significant in vivo antitumor activity, particularly against the Lewis lung solid tumor. These findings highlight the potential of these compounds in cancer treatment (Denny, Atwell, Rewcastle, & Baguley, 1987).
Neuroscience and Pharmacology : this compound-related compounds have been studied for their potential in treating Alzheimer's disease. One study focused on an 8-OH quinoline derivative for targeting amyloid β in Alzheimer's, showing promising results (Villemagne et al., 2017).
Catalysis and Material Science : Amylamine stabilized platinum(0) nanoparticles, related to this compound, have been used as active and reusable nanocatalysts in room temperature dehydrogenation processes. This research has implications for hydrogen storage materials (Sen, Karataş, Gülcan, & Zahmakiran, 2014).
Analytical Chemistry : this compound derivatives have been utilized in developing photometric reagents for selenium, demonstrating high selectivity and sensitivity, and offering new methods for qualitative and quantitative selenium analysis (Demeyere & Hoste, 1962).
Chemical Engineering : The compound has been used in the study of corrosion inhibition, specifically for mild steel in hydrochloric acid solutions. This research is significant for understanding and preventing material degradation in industrial settings (Solmaz, 2014).
Safety and Hazards
The safety information available indicates that 5-(Dimethylamino)amylamine HCl is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
N',N'-dimethylpentane-1,5-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.ClH/c1-9(2)7-5-3-4-6-8;/h3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWAIRVWJMWLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3038228.png)







![6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3038239.png)


